molecular formula C21H20N4O2S B2448998 2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide CAS No. 1190001-11-6

2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide

Cat. No.: B2448998
CAS No.: 1190001-11-6
M. Wt: 392.48
InChI Key: MOCDTCRIANAOHI-UHFFFAOYSA-N
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Description

2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.
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Properties

IUPAC Name

2-[(2-methyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-12-8-4-6-10-16(12)23-19(26)14(3)28-21-24-17-11-7-5-9-15(17)18-22-13(2)20(27)25(18)21/h4-11,13-14H,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCDTCRIANAOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(C)C(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Cellular Effects

The compound has shown potent antiproliferative activities against K562 and Hut78 in cellular assays. This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, the compound exerts its effects through its inhibitory activities against PI3K and HDAC. This could involve binding interactions with these biomolecules, leading to enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

The compound is involved in the PI3K pathway. It may interact with enzymes or cofactors in this pathway, potentially affecting metabolic flux or metabolite levels.

Biological Activity

The compound 2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide is a novel bioactive molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including anti-inflammatory properties, molecular interactions, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound belongs to a class of quinazoline derivatives, characterized by the presence of a thioether linkage and an imidazoquinazoline core. The molecular formula is C16H18N4OS, with specific functional groups that may influence its biological activity.

Anti-inflammatory Activity

Research indicates that derivatives of quinazoline compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds similar to the target molecule demonstrate inhibition of pro-inflammatory cytokines and mediators in vitro. The anti-inflammatory activity was evaluated using the carrageenan-induced paw edema test, where compounds showed varying degrees of efficacy.

Table 1: Anti-inflammatory Activity of Related Compounds

Compound NameIC50 (µM)Mechanism of Action
Compound A15COX-2 inhibition
Compound B10TNF-α suppression
Target Compound12Dual inhibition (COX-1 and COX-2)

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to various targets, including cyclooxygenases (COX). Results indicate that the compound exhibits a moderate binding affinity towards COX-1 and COX-2, suggesting a potential mechanism for its anti-inflammatory effects.

Table 2: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)
COX-1-6.8
COX-2-9.5

These results imply that the compound may act as a selective inhibitor, which could be beneficial in reducing side effects commonly associated with non-selective NSAIDs.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the quinazoline scaffold significantly impact biological activity. For instance, substituting different groups on the imidazoquinazoline core can enhance anti-inflammatory potency. The presence of electron-donating groups on the aromatic ring has been correlated with increased activity.

Table 3: SAR Analysis of Quinazoline Derivatives

Substituent TypeActivity LevelComment
Electron-withdrawingLowDecreased activity
Electron-donatingHighEnhanced binding affinity

Case Studies

Recent case studies have highlighted the therapeutic potential of similar compounds in treating inflammatory diseases. For example, a study involving a related quinazoline derivative showed promising results in reducing symptoms in animal models of rheumatoid arthritis.

Case Study Summary

In a controlled study:

  • Objective: Evaluate anti-inflammatory effects in vivo.
  • Method: Administration of the compound in an arthritis model.
  • Results: Significant reduction in joint swelling and inflammatory markers compared to control groups.

Q & A

Q. What are the standard synthetic routes for this compound, and what intermediates are critical?

The synthesis typically involves a multi-step process:

  • Step 1: Formation of the imidazoquinazoline core via condensation of 2-aminobenzamide with methyl-substituted aldehydes in DMF, catalyzed by sodium disulfite .
  • Step 2: Introduction of the thiol group at position 5 of the quinazoline scaffold using thiourea or thioacetic acid under reflux conditions.
  • Step 3: Acylation with o-tolylpropanoyl chloride to yield the final product. Key intermediates include the thiolated quinazoline derivative and the acylated amine . Analytical Validation: Intermediate purity is confirmed via HPLC (>95%) and NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) .

Q. Which functional groups are structurally critical for biological activity?

  • The imidazoquinazoline core is essential for kinase binding, while the thioether linkage (-S-) enhances solubility and metabolic stability.
  • The o-tolyl group influences steric interactions with target enzymes, as shown in docking studies . Modifications to these groups (e.g., substituting the methyl group on the imidazole ring) can alter potency and selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized during the acylation step to improve yield?

  • Solvent Choice: Replace DMF with dichloromethane (DCM) to reduce side reactions, improving yields from 65% to 82% .
  • Temperature Control: Maintain temperatures below 40°C to prevent decomposition of the acyl chloride intermediate .
  • Catalyst Use: Add 4-dimethylaminopyridine (DMAP) to accelerate acylation kinetics, reducing reaction time from 12 h to 6 h .

Q. What strategies resolve contradictions in reported IC₅₀ values across kinase inhibition assays?

Contradictions often arise from:

  • Assay Conditions: Variability in ATP concentrations (e.g., 10 µM vs. 100 µM) can shift IC₅₀ by 3–5-fold. Standardize ATP at physiological levels (1–10 mM) .
  • Compound Purity: Impurities >5% (e.g., unreacted thiol intermediates) skew results. Validate purity via LC-MS before assays .
  • Enzyme Isoforms: Test against isoform-specific kinases (e.g., EGFR T790M vs. wild-type) to clarify selectivity .

Q. How can off-target interactions be systematically evaluated?

  • Proteome-Wide Screening: Use affinity chromatography with immobilized compound to identify binding partners, followed by mass spectrometry .
  • Kinase Profiling Panels: Employ commercial panels (e.g., Eurofins KinaseProfiler) to test against 100+ kinases at 1 µM concentration .
  • Structural Analysis: Compare X-ray crystallography data of the compound bound to primary vs. off-target kinases to identify key residue interactions .

Methodological Guidelines

  • Synthetic Troubleshooting: If low yields occur during thiolation, replace thiourea with Lawesson’s reagent to enhance sulfur incorporation .
  • Data Reproducibility: Pre-treat cell lines with cytochrome P450 inhibitors (e.g., ketoconazole) to minimize metabolic variability in IC₅₀ assays .
  • Advanced Characterization: Use DFT calculations to predict electron-density maps of the quinazoline core, guiding rational modifications for improved binding .

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